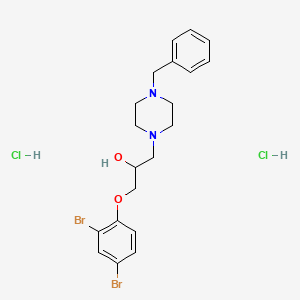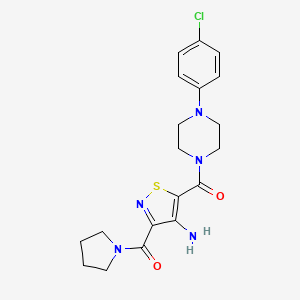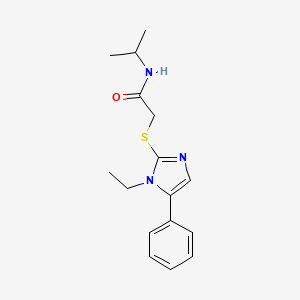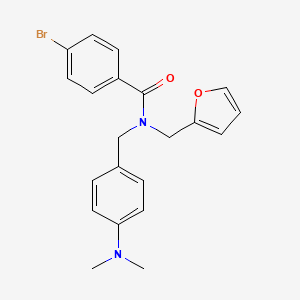
1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H26Br2Cl2N2O2 and its molecular weight is 557.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
This compound belongs to a class of chemicals synthesized for their potential biological activities. A study by Gevorgyan et al. (2017) explored the synthesis of similar compounds, demonstrating that these derivatives possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. The research outlines the chemical synthesis processes and highlights the potential therapeutic applications of these compounds, including their biological properties, which are crucial in the development of new medications targeting specific receptors or biological pathways (Gevorgyan et al., 2017).
Structural Analysis and Drug Design
Another study focused on the structural analysis and binding mechanism of a similar arylpiperazine derivative, which showed bioactivity against α1A-adrenoceptor. This research, conducted by Xu et al. (2016), utilized techniques like TDDFT calculations, X-ray crystallography, and molecular docking to understand the compound's interaction with the receptor. Such studies are essential for the rational design of drugs that can selectively target specific receptors, leading to the development of more effective and selective therapeutic agents (Xu et al., 2016).
Development of Antidepressants
Martínez-Esparza et al. (2001) investigated 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their dual action at 5-HT1A serotonin receptors and the serotonin transporter, proposing a new class of antidepressants. By designing and synthesizing these derivatives, the study aimed at achieving rapid enhancement in serotoninergic neurotransmission, which could potentially lead to more efficacious treatment for depression. Such research underscores the importance of chemical synthesis in developing novel pharmacological profiles for treating complex conditions like depression (Martínez-Esparza et al., 2001).
Antimicrobial Activity
Mandala et al. (2013) focused on synthesizing novel compounds with significant antibacterial and antifungal activities. This research highlights the application of chemical compounds in combating microbial infections, providing a basis for developing new antimicrobial agents. The study's findings contribute to the broader field of medicinal chemistry, where the synthesis of novel compounds plays a critical role in discovering new therapeutic agents for various microbial diseases (Mandala et al., 2013).
Toxicity and Cytotoxicity Studies
Research by Pelizaro et al. (2019) evaluated the toxic effects of certain compounds in various biological models. These studies are crucial for assessing the safety profile of new chemical entities before their therapeutic application. Understanding the acute toxicity and cytotoxicity of compounds is essential in the early stages of drug development, ensuring that only safe and effective compounds progress to clinical trials (Pelizaro et al., 2019).
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2N2O2.2ClH/c21-17-6-7-20(19(22)12-17)26-15-18(25)14-24-10-8-23(9-11-24)13-16-4-2-1-3-5-16;;/h1-7,12,18,25H,8-11,13-15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZOIPLZTRDDHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Br2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)


![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)


![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)


